4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18F3N5O and its molecular weight is 389.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a synthetic derivative with potential pharmacological applications. Its structure incorporates a benzimidazole moiety, known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure
The chemical formula for the compound is C19H18F3N5O with a molecular weight of approximately 393.37 g/mol. Its structure is characterized by the presence of a benzimidazole ring and a piperazine moiety, which are key features contributing to its biological properties.
Research indicates that compounds containing benzimidazole derivatives can interact with various biological targets:
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing neurotransmitter effects and potentially providing anxiolytic effects .
- Kinase Inhibition : The compound may exhibit inhibitory activity against specific kinases, which play crucial roles in cell signaling pathways related to cancer progression .
Anticancer Activity
A study conducted on related benzimidazole derivatives demonstrated significant anticancer activity against various human cancer cell lines. The compound's structural analogs exhibited IC50 values ranging from 3.0 µM to 5.85 µM against several cancer types, indicating promising potential for further development .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 3.0 |
Related Benzimidazole Derivative | A549 | 5.85 |
Doxorubicin (Control) | MCF-7 | 0.63 |
Antimicrobial Activity
Preliminary assays suggest that the compound exhibits antimicrobial properties against certain bacterial strains, although specific data on its efficacy is limited. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and activity against bacterial cells.
Case Study 1: Anticancer Efficacy
In a recent study evaluating a series of benzimidazole derivatives, one compound demonstrated significant growth inhibition in the MCF-7 breast cancer cell line. This study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that derivatives similar to our compound could yield effective treatments .
Case Study 2: GABA-A Modulation
Another investigation into the modulation of GABA-A receptors by benzimidazole derivatives revealed that certain structural features significantly affect binding affinity and functional modulation. The findings suggest that our compound may similarly enhance GABAergic signaling, providing a basis for its potential use in treating anxiety disorders .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c20-19(21,22)13-5-1-2-6-14(13)25-18(28)27-11-9-26(10-12-27)17-23-15-7-3-4-8-16(15)24-17/h1-8H,9-12H2,(H,23,24)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSNXYLOCNEDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.